N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
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Overview
Description
N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound features two aromatic rings substituted with methyl and nitro groups, connected by an oxalamide linkage. The presence of these functional groups and the oxalamide core makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 3,5-dimethylaniline with 2-methyl-4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with 3,5-dimethylaniline to form the corresponding amide intermediate.
Coupling reaction: The amide intermediate is then reacted with 2-methyl-4-nitroaniline to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The use of solvents and catalysts may be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The oxalamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding nitro or amine derivatives.
Reduction: Formation of substituted aromatic compounds.
Substitution: Formation of carboxylic acids or amides.
Scientific Research Applications
N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and methyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide
- N1-(2-methylphenyl)-N2-(4-nitrophenyl)oxalamide
- N1-(3,5-dimethylphenyl)-N2-(2-chlorophenyl)oxalamide
Uniqueness
N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to the specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The presence of both methyl and nitro groups provides a distinct electronic environment, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-10-6-11(2)8-13(7-10)18-16(21)17(22)19-15-5-4-14(20(23)24)9-12(15)3/h4-9H,1-3H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJREYAYLHXBEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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